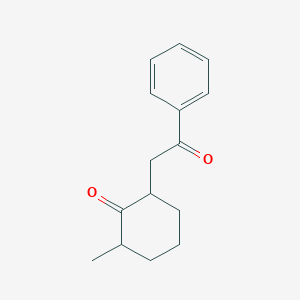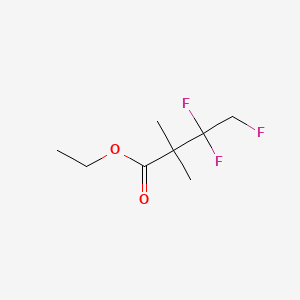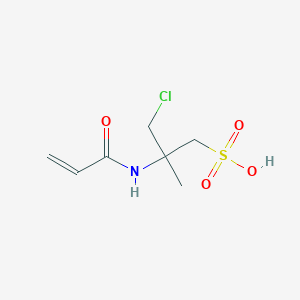
2-(Acryloylamino)-3-chloro-2-methylpropane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acryloylamino)-3-chloro-2-methylpropane-1-sulfonic acid is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acryloyl group, a chloro substituent, and a sulfonic acid group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloylamino)-3-chloro-2-methylpropane-1-sulfonic acid typically involves the reaction of acryloyl chloride with an appropriate amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Acryloyl Chloride Reaction: The reaction of acryloyl chloride with an amine precursor in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out at low temperatures to prevent side reactions.
Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:
Batch Reactors: Using batch reactors to control reaction conditions and ensure high yield and purity of the product.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and increased efficiency.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity compound.
化学反应分析
Types of Reactions
2-(Acryloylamino)-3-chloro-2-methylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Addition Reactions: The acryloyl group can participate in addition reactions with nucleophiles or electrophiles.
Polymerization: The acryloyl group can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Addition Reactions: Reagents like hydrogen bromide or water can be used for addition reactions to the acryloyl group.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used for polymerization reactions.
Major Products
The major products formed from these reactions include substituted derivatives, addition products, and polymers with varying properties depending on the reaction conditions and reagents used.
科学研究应用
2-(Acryloylamino)-3-chloro-2-methylpropane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in polymer synthesis to create polymers with specific properties.
Biology: Employed in the synthesis of biomimetic materials and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of 2-(Acryloylamino)-3-chloro-2-methylpropane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-(Acryloylamino)-2-methylpropane-1-sulfonic acid: Lacks the chloro substituent, resulting in different reactivity and properties.
3-Chloro-2-methylpropane-1-sulfonic acid: Lacks the acryloyl group, limiting its applications in polymerization reactions.
2-(Acryloylamino)-3-chloropropane-1-sulfonic acid: Similar structure but with a different alkyl chain length, affecting its chemical behavior.
Uniqueness
2-(Acryloylamino)-3-chloro-2-methylpropane-1-sulfonic acid is unique due to the presence of both the acryloyl and chloro substituents, which confer distinct reactivity and versatility in various chemical reactions and applications. Its ability to undergo polymerization and substitution reactions makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
184044-72-2 |
|---|---|
分子式 |
C7H12ClNO4S |
分子量 |
241.69 g/mol |
IUPAC 名称 |
3-chloro-2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H12ClNO4S/c1-3-6(10)9-7(2,4-8)5-14(11,12)13/h3H,1,4-5H2,2H3,(H,9,10)(H,11,12,13) |
InChI 键 |
AJOCWDYOAREURU-UHFFFAOYSA-N |
规范 SMILES |
CC(CS(=O)(=O)O)(CCl)NC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


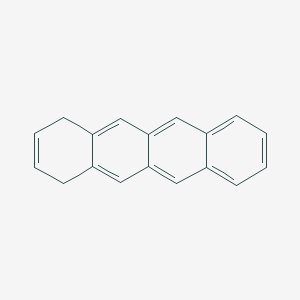
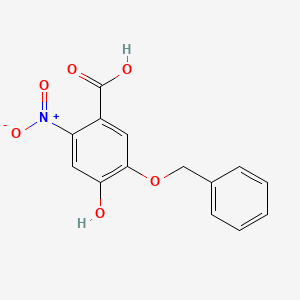
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
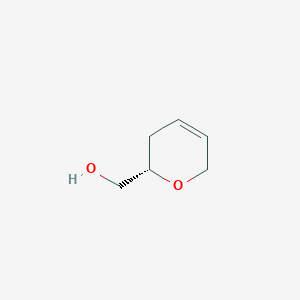
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
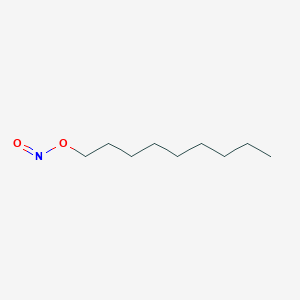
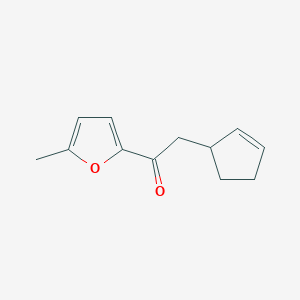
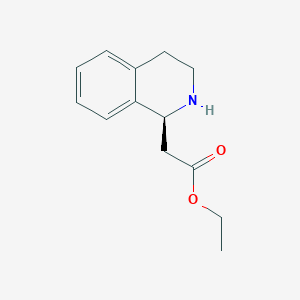
![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
